3-[1-(2-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-2-sulfanylquinazolin-4(3H)-one
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Overview
Description
3-[1-(2-FLUOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-2-SULFANYL-4(3H)-QUINAZOLINONE is a complex organic compound that belongs to the class of quinazolinone derivatives. This compound is characterized by the presence of a fluorobenzyl group, a triazole ring, and a quinazolinone core. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry, pharmacology, and materials science.
Preparation Methods
The synthesis of 3-[1-(2-FLUOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-2-SULFANYL-4(3H)-QUINAZOLINONE involves multiple steps, starting with the preparation of the quinazolinone core. One common method involves the condensation of anthranilic acid derivatives with appropriate aldehydes or ketones, followed by cyclization to form the quinazolinone ring . . The final step involves the incorporation of the fluorobenzyl group through nucleophilic substitution reactions.
Chemical Reactions Analysis
3-[1-(2-FLUOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-2-SULFANYL-4(3H)-QUINAZOLINONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Cycloaddition: The triazole ring can participate in cycloaddition reactions, forming new heterocyclic compounds.
Scientific Research Applications
3-[1-(2-FLUOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-2-SULFANYL-4(3H)-QUINAZOLINONE has a wide range of scientific research applications:
Medicinal Chemistry: This compound has shown potential as an anticancer agent, with studies indicating its ability to inhibit the proliferation of cancer cells.
Materials Science: Due to its photophysical properties, this compound can be used in the development of fluorescent sensors and other materials with specific optical characteristics.
Mechanism of Action
The mechanism of action of 3-[1-(2-FLUOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-2-SULFANYL-4(3H)-QUINAZOLINONE involves its interaction with specific molecular targets. For instance, in cancer cells, it may inhibit the activity of certain kinases or enzymes involved in cell proliferation and survival . The triazole ring and fluorobenzyl group contribute to its binding affinity and specificity towards these targets. Additionally, the compound can induce apoptosis in cancer cells through the activation of specific signaling pathways .
Comparison with Similar Compounds
3-[1-(2-FLUOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-2-SULFANYL-4(3H)-QUINAZOLINONE can be compared with other quinazolinone derivatives and triazole-containing compounds:
Quinazolinone Derivatives: Compounds such as 4(3H)-quinazolinone and its derivatives are known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.
Triazole-Containing Compounds: Triazole derivatives, such as 1,2,3-triazoles, are widely studied for their pharmacological activities, including antiviral, antifungal, and anticancer effects.
Properties
Molecular Formula |
C17H12FN5OS |
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Molecular Weight |
353.4 g/mol |
IUPAC Name |
3-[1-[(2-fluorophenyl)methyl]-1,2,4-triazol-3-yl]-2-sulfanylidene-1H-quinazolin-4-one |
InChI |
InChI=1S/C17H12FN5OS/c18-13-7-3-1-5-11(13)9-22-10-19-16(21-22)23-15(24)12-6-2-4-8-14(12)20-17(23)25/h1-8,10H,9H2,(H,20,25) |
InChI Key |
IYCHRUBMSHUPNS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=NC(=N2)N3C(=O)C4=CC=CC=C4NC3=S)F |
Origin of Product |
United States |
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